N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-3-phenylpropanamide
Overview
Description
N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-3-phenylpropanamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-3-phenylpropanamide involves several steps. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to obtain 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the final product . The structure of the synthesized compounds is typically confirmed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .
Chemical Reactions Analysis
N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-3-phenylpropanamide undergoes various chemical reactions, including nucleophilic aromatic substitution and condensation reactions. Common reagents used in these reactions include thiosemicarbazide and 4-fluorobenzaldehyde . The major products formed from these reactions are typically characterized by their spectral data, including NMR and IR spectra .
Scientific Research Applications
In medicinal chemistry, benzimidazole derivatives, including N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-3-phenylpropanamide, have shown promise as anti-inflammatory, antimicrobial, and anticancer agents . Additionally, these compounds have been investigated for their potential use in treating parasitic infections and as enzyme inhibitors . The unique properties of this compound, such as its ability to inhibit elastase and scavenge free radicals, make it a valuable candidate for further research .
Mechanism of Action
The mechanism of action of N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For example, molecular docking studies have shown that this compound can bind to cyclooxygenase (COX) enzymes, indicating its potential as an anti-inflammatory agent . Additionally, its ability to bind to DNA and inhibit elastase suggests that it may have applications in treating diseases related to oxidative stress and inflammation .
Comparison with Similar Compounds
N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-3-phenylpropanamide can be compared to other benzimidazole derivatives, such as N-[4-(1H-benzimidazol-2-yl)phenyl]-N,N-dimethylamine and N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea These compounds share similar structural features but differ in their specific functional groups and biological activities
Conclusion
This compound is a compound with significant potential in various scientific research fields. Its unique chemical structure and properties make it a valuable candidate for further investigation in medicinal chemistry, biology, and industry. The synthesis, chemical reactions, and mechanism of action of this compound have been well-studied, providing a solid foundation for future research and development.
Properties
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-3-phenylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4OS/c28-21(15-10-16-6-2-1-3-7-16)27-23(29)24-18-13-11-17(12-14-18)22-25-19-8-4-5-9-20(19)26-22/h1-9,11-14H,10,15H2,(H,25,26)(H2,24,27,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJVNHBCJVWJQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.